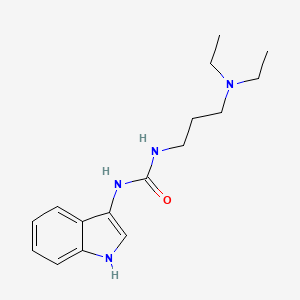
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea, commonly known as DEAIU, is a chemical compound that belongs to the class of indole-based compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of DEAIU is not fully understood. However, several research studies have suggested that DEAIU may exert its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. Additionally, DEAIU has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
DEAIU has been shown to exhibit various biochemical and physiological effects. For instance, DEAIU has been reported to increase the levels of various neurotransmitters, including dopamine and serotonin, in the brain. Additionally, DEAIU has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Furthermore, DEAIU has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
DEAIU offers several advantages for laboratory experiments. For instance, DEAIU is readily available and can be synthesized using simple and cost-effective methods. Additionally, DEAIU exhibits high stability and can be stored for extended periods without significant degradation. However, DEAIU also has some limitations for laboratory experiments. For instance, DEAIU exhibits poor solubility in water, which may limit its use in some experimental setups. Furthermore, the exact mechanism of action of DEAIU is not fully understood, which may hinder its application in some research studies.
Orientations Futures
DEAIU offers several promising directions for future research. For instance, further studies are needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields, including neuroscience and oncology. Additionally, further modifications of the chemical structure of DEAIU may lead to the development of more potent and selective analogs with improved pharmacological properties. Furthermore, the potential use of DEAIU as a tool for studying the role of various neurotransmitters and ion channels in the central nervous system warrants further investigation.
Conclusion
In conclusion, DEAIU is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of DEAIU is relatively simple and cost-effective, and the compound exhibits a wide range of pharmacological activities. Further research is needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DEAIU involves the reaction of 1H-indole-3-carboxylic acid with diethylamine and isocyanate. This reaction results in the formation of DEAIU as a white crystalline solid. The synthesis of DEAIU has been reported in various research studies, and different modifications have been made to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
DEAIU has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several research studies have reported that DEAIU exhibits a wide range of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. Furthermore, DEAIU has been shown to possess potent analgesic effects, making it a promising candidate for the development of novel pain-relieving drugs.
Propriétés
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-20(4-2)11-7-10-17-16(21)19-15-12-18-14-9-6-5-8-13(14)15/h5-6,8-9,12,18H,3-4,7,10-11H2,1-2H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOKZYDJLSXNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-hexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829048.png)
![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)
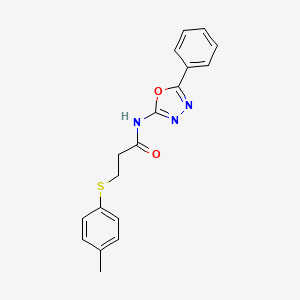

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)
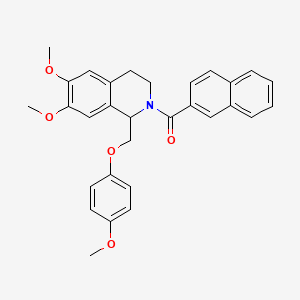
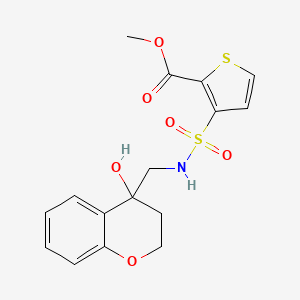
![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)
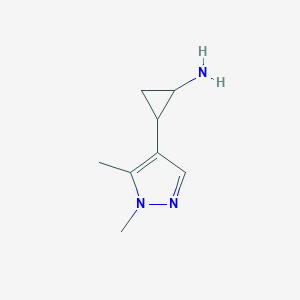
![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)
![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)
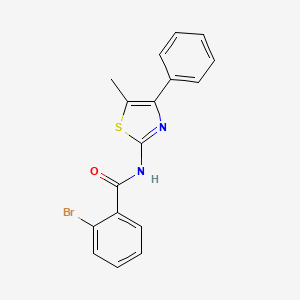
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2829069.png)
![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)